molecular formula C14H8O3S B1583560 9-oxo-9H-Thioxanthene-2-carboxylic acid CAS No. 25095-94-7

9-oxo-9H-Thioxanthene-2-carboxylic acid

Cat. No.: B1583560
CAS No.: 25095-94-7
M. Wt: 256.28 g/mol
InChI Key: PPFNJKRRFYQNLD-UHFFFAOYSA-N
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Description

9-oxo-9H-Thioxanthene-2-carboxylic acid is an organic compound with the molecular formula C14H8O3S It is a derivative of thioxanthene, characterized by the presence of a carboxylic acid group at the second position and a ketone group at the ninth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-oxo-9H-Thioxanthene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-mercaptobenzoic acid with phthalic anhydride, followed by oxidation to introduce the ketone group at the ninth position. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often incorporating continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ketone group, converting it into a secondary alcohol.

    Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides when reacted with alcohols or amines, respectively.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Acid chlorides or anhydrides in the presence of a base can facilitate esterification or amidation reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary alcohols.

    Substitution: Esters or amides.

Scientific Research Applications

9-oxo-9H-Thioxanthene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure.

Mechanism of Action

The mechanism by which 9-oxo-9H-Thioxanthene-2-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can influence cellular pathways and biochemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Thioxanthone: Similar in structure but lacks the carboxylic acid group.

    9H-Thioxanthene-2-carboxylic acid: Similar but without the ketone group at the ninth position.

    9-oxo-9H-Thioxanthene-3-carboxylic acid: Similar but with the carboxylic acid group at the third position.

Uniqueness: 9-oxo-9H-Thioxanthene-2-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and research applications.

Properties

IUPAC Name

9-oxothioxanthene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O3S/c15-13-9-3-1-2-4-11(9)18-12-6-5-8(14(16)17)7-10(12)13/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFNJKRRFYQNLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00330399
Record name 9-oxo-9H-Thioxanthene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25095-94-7
Record name 9-oxo-9H-Thioxanthene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Next, thioxanthen-9-one-2-carboxylic acid was prepared. A mixture of 2,4′-thiobis(benzoic acid) (50 g, 182 mmol) and methansulfonic acid (600 mL) was heated at 85° C. for 5 h and then cooled to ambient. The reaction mixture was poured onto ice, and the resulting precipitate was collected, washed with water, and dried.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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